molecular formula C8H8N2O2 B2915100 6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid CAS No. 2444577-95-9

6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid

Cat. No.: B2915100
CAS No.: 2444577-95-9
M. Wt: 164.164
InChI Key: RZZNWEPWXPTPAM-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a fused ring system combining a cyclopentane ring with a pyridazine ring, making it a valuable scaffold in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and cyclopent-1-en-1-ylpyrrolidine, followed by alkylation and cyclization reactions . The reaction conditions often involve the use of sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide, as both the reagent and catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts suggest that scalable methods could be developed based on existing synthetic routes.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

6,7-Dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific ring fusion and functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-8(12)7-4-5-2-1-3-6(5)9-10-7/h4H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZNWEPWXPTPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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